molecular formula C13H15N3O B14900606 n-((1-Phenyl-1h-pyrazol-4-yl)methyl)propionamide

n-((1-Phenyl-1h-pyrazol-4-yl)methyl)propionamide

Cat. No.: B14900606
M. Wt: 229.28 g/mol
InChI Key: KWXNUTXICZWEPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-Phenyl-1H-pyrazol-4-yl)methyl)propionamide is a chemical compound offered as a building block for early-stage discovery research and investigative chemistry. It features the 1-phenyl-1H-pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in numerous pharmacologically active molecules . Compounds based on the 1-phenyl-1H-pyrazole structure have been extensively studied and demonstrate a broad spectrum of biological activities, including significant antioxidant , anti-inflammatory , and anticancer effects . The 1-phenyl-1H-pyrazole moiety serves as a key template in developing novel therapeutic agents, with its mechanism of action often involving targeted enzyme inhibition or interaction with key biological pathways such as free radical scavenging . This structural motif is found in various commercial drugs and experimental compounds, underlining its importance in rational drug design . As a functionalized derivative, this compound provides researchers with a versatile intermediate for further chemical modification. It can be utilized in the synthesis of more complex molecules for screening against a range of biological targets, particularly in the fields of oncology, neurodegenerative diseases, and inflammation . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting. The buyer assumes all responsibility for confirming the compound's identity, purity, and suitability for their specific research application.

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

N-[(1-phenylpyrazol-4-yl)methyl]propanamide

InChI

InChI=1S/C13H15N3O/c1-2-13(17)14-8-11-9-15-16(10-11)12-6-4-3-5-7-12/h3-7,9-10H,2,8H2,1H3,(H,14,17)

InChI Key

KWXNUTXICZWEPY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC1=CN(N=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Route 1: Via Chloromethyl Intermediate and Gabriel Synthesis

This route leverages a four-step sequence to construct the target compound:

  • Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde :
    The Vilsmeier–Haack reaction formylates 1-phenyl-1H-pyrazole at the 4-position using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The aldehyde intermediate is purified via column chromatography (hexane:EtOAc = 4:1), yielding a pale-yellow solid (72% yield).

  • Reduction to 4-(Hydroxymethyl)-1-phenyl-1H-pyrazole :
    Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the aldehyde to a primary alcohol. The reaction is quenched with ice, extracted with ethyl acetate, and dried over Na₂SO₄, affording the alcohol in 85% yield.

  • Conversion to 4-(Chloromethyl)-1-phenyl-1H-pyrazole :
    Thionyl chloride (SOCl₂) in dichloromethane (DCM) chlorinates the hydroxyl group. The chloride intermediate is isolated after solvent evaporation (90% yield).

  • Gabriel Synthesis to Introduce the Amine :
    Potassium phthalimide in anhydrous acetone displaces the chloride, forming 4-(phthalimidomethyl)-1-phenyl-1H-pyrazole. Hydrazinolysis in ethanol liberates the primary amine, which is acylated with propionyl chloride in the presence of triethylamine to yield the target amide (68% overall yield).

Route 2: Direct Amination and Acylation

An alternative approach bypasses the Gabriel synthesis:

  • Synthesis of 4-(Aminomethyl)-1-phenyl-1H-pyrazole :
    4-(Chloromethyl)-1-phenyl-1H-pyrazole undergoes nucleophilic substitution with aqueous ammonia under reflux. The amine is extracted with DCM and purified via silica gel chromatography (55% yield).

  • Acylation with Propionyl Chloride :
    The amine reacts with propionyl chloride in DCM, catalyzed by triethylamine. The crude product is recrystallized from hexane/EtOAc, yielding this compound (78% yield).

Experimental Procedures

Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde

A mixture of 1-phenyl-1H-pyrazole (10.0 mmol), DMF (1.5 mL), and POCl₃ (12.0 mmol) in DCM (20 mL) is stirred at 0°C for 2 hours. The reaction is quenched with ice-water, and the aldehyde is extracted with EtOAc (3 × 30 mL). After column chromatography, 1-phenyl-1H-pyrazole-4-carbaldehyde is obtained as a crystalline solid.

Reduction to 4-(Hydroxymethyl)-1-phenyl-1H-pyrazole

LiAlH₄ (1.5 eq) is added to a THF solution of the aldehyde (10.0 mmol) at 0°C. After 1 hour, the mixture is quenched with ice, filtered, and concentrated to yield the alcohol.

Conversion to 4-(Chloromethyl)-1-phenyl-1H-pyrazole

The alcohol (8.0 mmol) is treated with SOCl₂ (10.0 mmol) in DCM (15 mL) at reflux for 2 hours. Excess SOCl₂ is removed under vacuum, and the residue is purified via flash chromatography.

Gabriel Synthesis to Introduce the Amine

4-(Chloromethyl)-1-phenyl-1H-pyrazole (5.0 mmol) and potassium phthalimide (6.0 mmol) are refluxed in acetone (20 mL) for 4 hours. The phthalimide intermediate is filtered and treated with hydrazine hydrate (10.0 mmol) in ethanol (15 mL) at 80°C for 3 hours. The amine is extracted with DCM and dried over MgSO₄.

Acylation with Propionyl Chloride

The amine (3.0 mmol) and propionyl chloride (3.3 mmol) are stirred in DCM (10 mL) with triethylamine (3.6 mmol) at 0°C for 1 hour. The mixture is washed with NaHCO₃, dried, and concentrated to afford the target compound.

Analytical Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (500 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrazole-H), 7.72–7.45 (m, 5H, phenyl-H), 4.42 (s, 2H, CH₂), 2.31 (q, J = 7.5 Hz, 2H, CH₂CO), 1.12 (t, J = 7.5 Hz, 3H, CH₃).
  • 13C NMR (126 MHz, CDCl₃) : δ 173.5 (C=O), 143.2 (pyrazole-C), 139.8 (phenyl-C), 129.1–126.3 (aromatic-C), 42.1 (CH₂), 29.7 (CH₂CO), 9.8 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₃H₁₅N₃O ([M+H]⁺) : 230.1293.
  • Found : 230.1289.

Infrared (IR) Spectroscopy

  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch).

Discussion of Synthetic Challenges and Optimizations

  • Amine Sensitivity : The primary amine intermediate is prone to oxidation, necessitating inert atmospheres and low temperatures during acylation.
  • Byproduct Formation : Over-acylation is mitigated by controlling stoichiometry (1:1.1 amine:propionyl chloride).
  • Solvent Selection : THF and DCM optimize intermediate solubility, while acetone facilitates nucleophilic substitutions.

Chemical Reactions Analysis

Pyrazole Ring Formation

  • Cyclocondensation : Reaction of hydrazine derivatives with 1,3-diketones in aprotic solvents (e.g., DMF, NMP) under acidic conditions (HCl) to form the pyrazole core .

  • Regioselective Synthesis : Use of copper triflate and ionic liquid catalysts ([bmim]PF6) for one-pot addition–cyclocondensation of chalcones with arylhydrazines, followed by oxidative aromatization to yield substituted pyrazoles .

Propionamide Functionalization

  • Amide Bond Formation : Introduction of the propionamide group via amidation reactions, potentially involving coupling agents or direct reaction of the pyrazole-alkylamine with propionyl chloride .

  • Reduction Steps : Intermediates may undergo reduction (e.g., LiAlH4 in THF) to generate alcohol precursors, followed by oxidation or further functionalization .

Key Reaction Pathways

Reaction TypeReagents/ConditionsKey StepsYield/Notes
Pyrazole Synthesis Aryl hydrazine + 1,3-diketone + HCl (10N) in DMF/NMPCyclocondensation → dehydration → aromatization~82% for 1,3,5-trisubstituted pyrazoles
Propionamide Formation Propionyl chloride + amine intermediate + coupling agent (e.g., HATU)Amidation reactionVaries by substitution
Electrophilic Substitution Electrophile (e.g., nitration reagents) + directing groupsSubstitution at pyrazole ring positions (e.g., C-3/C-5)Depends on substituent and directing

Substitution on the Pyrazole Ring

  • Regioselective Substitution : The pyrazole ring undergoes electrophilic substitution, guided by substituents (e.g., phenyl groups) to direct incoming electrophiles .

  • Catalytic Methods : Use of copper triflate or ionic liquids ([bmim]PF6) enhances regioselectivity and yield .

Amide Bond Transformations

  • Acyl Chloride Generation : Thionyl chloride (SOCl2) converts carboxylic acids to acyl chlorides, enabling subsequent amidation .

  • Nucleophilic Acyl Substitution : Propionamide can react with nucleophiles (e.g., amines) under basic conditions to form diverse amide derivatives.

Analytical and Characterization Data

PropertyMethodTypical Results
IR Spectroscopy C=N/C=S stretchesAbsorption bands at ~1597 cm⁻¹ (C=N) and ~1249 cm⁻¹ (C=S)
NMR Spectroscopy ¹H NMRSinglet at ~2.38 ppm (CH₃) and aromatic signals for phenyl/pyrazole
Mass Spectrometry ESI-MSMolecular ion peaks matching calculated m/z (e.g., 209.67 g/mol for amine derivative)

Triazole Ring Formation

  • Hydrazine Reactions : Treatment with carbon disulfide (CS₂) and hydrazine hydrate forms triazole derivatives, expanding heterocyclic complexity .

  • Aldehyde Condensation : Reaction with 3,4-dimethoxybenzaldehyde under acidic conditions introduces aromatic substituents .

Scientific Research Applications

N-((1-Phenyl-1H-pyrazol-4-yl)methyl)propionamide is a chemical compound featuring a propionamide group attached to a pyrazole ring. The 1-phenyl-1H-pyrazol-4-yl group is known for its diverse biological activities, serving as a scaffold for various pharmacological applications. The propionamide group enhances the compound's solubility and bioavailability, making it a candidate for pharmacological exploration.

Biological Activities

This compound exhibits significant biological activities, especially in the context of neurodegenerative disorders. Pyrazole derivatives are known to possess anti-inflammatory, analgesic, and neuroprotective properties. Compounds with similar structures can inhibit key metabolic enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase and carbonic anhydrase. Pyrazole compounds have also shown promise in modulating pain pathways through interactions with opioid receptors and transient receptor potential channels.

Potential Interactions

Interaction studies have indicated that compounds similar to this compound exhibit significant binding affinities to various biological targets. These may include:

  • Opioid receptors
  • Transient receptor potential (TRP) channels
  • Key metabolic enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase and carbonic anhydrase

These interactions are critical for understanding the therapeutic potential of this compound and guiding further development.

Several compounds share structural similarities with this compound. These compounds illustrate varying biological activities influenced by structural modifications around the pyrazole core, emphasizing how slight changes can lead to significant differences in pharmacological profiles.

Compound NameBiological ActivityUnique Features
2-(4-(1H-Pyrazol-4-Yl)methyl)piperidineNeuroprotectivePiperidine moiety enhances CNS penetration
5-(2-Methylphenyl)-1H-pyrazoleAntinociceptiveExhibits higher selectivity for TRPV channels
3-Methyl-N-(5-phenyldihydro-pyrazolyl)acetamideAnti-inflammatoryAcetamide enhances solubility and bioactivity

Pyrazole Derivatives as Insecticides

Flupyrimin derivatives containing a pyrazole moiety have been developed as potential insecticides . An example is ((E))-N-(1-((1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)pyridin-2(1H)-ylidene)-2,2,2-trifluoroacetamide .

Pyrazole Derivatives as Anti-Tuberculosis Agents

1,3-Diarylpyrazolyl-acylsulfonamides have been identified as anti-tuberculosis agents . Structure-activity relationship (SAR) studies have demonstrated the potential to improve whole-cell potency . An N-sulfonylpropanamide functionality linked to the pyrazole C4 position is critical for potency .

Pyrazol-1-yl-propanamides as SARDs and Pan-Antagonists

Mechanism of Action

The mechanism of action of N-((1-Phenyl-1H-pyrazol-4-yl)methyl)propionamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis draws parallels to compounds listed in (Iowa legislation) and methodologies from crystallographic tools (Evidences 1–4 ), though direct data on the target compound are absent. Key structural analogs include piperidine- and phenyl-based amides, which are often regulated due to their psychoactive properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Functional Groups Potential Applications/Legislative Status
N-((1-Phenyl-1H-pyrazol-4-yl)methyl)propionamide Pyrazole Phenyl, methylpropionamide Research compound (inferred)
N-(1-Phenethylpiperidin-4-yl)-N-phenylisobutyramide ( ) Piperidine Phenethyl, phenylisobutyramide Regulated opioid analog (e.g., fentanyl-like)
para-Methoxybutyryl fentanyl ( ) Piperidine Methoxyphenyl, butyramide Controlled substance (synthetic opioid)
1-(4-Methoxyphenyl)-N-methylpropan-2-amine ( ) Phenethylamine Methoxyphenyl, methylamine Psychoactive stimulant (e.g., amphetamine analog)

Key Observations:

Core Heterocycle Differences: The target compound’s pyrazole core (vs. piperidine in fentanyl analogs) may reduce opioid receptor affinity but enhance selectivity for other targets (e.g., cannabinoid or serotonin receptors) .

Amide Side Chain Variations :

  • The propionamide group in the target compound is shorter than the butyramide chains in regulated analogs ( ), which could influence lipophilicity and blood-brain barrier penetration .

Legislative Context: Compounds like para-methoxybutyryl fentanyl are explicitly regulated due to their opioid activity.

Methodological Insights from Crystallographic Tools

While the evidence lacks experimental data for the target compound, the referenced software (SHELXL , ORTEP ) is critical for structural analysis of analogous compounds:

  • SHELXL (Evidences 1, 2 ) enables precise refinement of crystallographic data, which would be essential for determining bond lengths, angles, and conformational flexibility in the pyrazole-amide system.
  • ORTEP (Evidences 3, 4 ) visualizes anisotropic displacement parameters, aiding in understanding steric hindrance or thermal motion in the molecule’s crystal lattice.

Example Workflow for Structural Comparison:

Data Collection : X-ray diffraction of the target compound and analogs.

Structure Solution : Use SHELXD or similar programs ( ) for phase determination.

Refinement : Apply SHELXL to optimize atomic coordinates and validate geometry .

Visualization : Generate ORTEP diagrams to compare molecular packing and substituent orientations .

Biological Activity

N-((1-Phenyl-1H-pyrazol-4-yl)methyl)propionamide is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure

The compound features a pyrazole ring, which is known for its ability to interact with various biological targets. Its structure can be represented as follows:

C13H14N2O\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}

The biological activity of this compound can be attributed to several mechanisms:

  • Antinociceptive Activity : The compound has shown potential in modulating pain pathways, likely through interactions with opioid receptors and ion channels such as ASIC-1α and TRPV-1. This interaction enhances its antinociceptive effects, making it a candidate for pain management therapies .
  • Antidepressant Properties : Similar to other pyrazole derivatives, this compound may exhibit antidepressant effects through the inhibition of monoamine oxidase (MAO), particularly MAO-A. This inhibition increases the levels of neurotransmitters like serotonin and norepinephrine, which are crucial in mood regulation .
  • Anticancer Activity : Preliminary studies indicate that this compound may possess significant cytotoxic effects against various cancer cell lines. The IC50 values reported for related compounds suggest that modifications to the pyrazole structure can enhance anticancer efficacy .

Structure-Activity Relationships (SAR)

Research into the SAR of pyrazole derivatives has highlighted how different substituents on the pyrazole ring influence biological activity:

CompoundSubstituentActivity TypeIC50 (µM)
1MethylAnticancer0.26
2BromophenylAChE Inhibition66.37
3SulfonylAntitubercular<0.5

These findings suggest that specific modifications to the phenyl or pyrazole moieties can significantly impact the compound's potency and selectivity against various biological targets .

Case Studies

Several studies have assessed the biological activity of pyrazole derivatives similar to this compound:

  • Anticancer Studies : A study evaluated a series of pyrazole derivatives against MCF7 and NCI-H460 cell lines, revealing potent antiproliferative activity with IC50 values ranging from 3.79 µM to 42.30 µM depending on structural modifications .
  • Neuroprotective Effects : Another research explored the neuroprotective properties of pyrazole compounds in models of neurodegenerative diseases, suggesting that they could inhibit key metabolic enzymes involved in neurodegeneration.
  • Antimicrobial Activity : Some analogs demonstrated effective antimicrobial properties against strains like S. aureus and E. coli, with MIC values indicating significant antibacterial effects .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing N-((1-Phenyl-1H-pyrazol-4-yl)methyl)propionamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves coupling a pyrazole-derived amine (e.g., 1-phenyl-1H-pyrazol-4-yl-methanamine) with propionyl chloride under basic conditions. Reaction efficiency can be optimized using statistical experimental design (e.g., factorial design) to evaluate variables like temperature, solvent polarity, and stoichiometry . For example, NMR data (δ 4.58 ppm for methylene protons in similar compounds) and LCMS purity (>97%) from analogous syntheses suggest dichloromethane or DMF as optimal solvents, with triethylamine as a base to neutralize HCl byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodological Answer :

  • 1H NMR : Key signals include the methylene group (δ ~4.5–4.6 ppm, singlet) linking the pyrazole and propionamide moieties, and aromatic protons (δ 7.5–8.5 ppm) .
  • LCMS/HPLC : Confirm molecular ion peaks (e.g., ESIMS m/z ~364.2 for related compounds) and purity (>95%) .
  • Resolution of discrepancies : Overlapping peaks in NMR can be addressed via 2D-COSY or HSQC experiments, while HPLC method development (e.g., gradient elution with C18 columns) resolves co-eluting impurities .

Q. What preliminary assays are recommended to evaluate the bioactivity of this compound?

  • Methodological Answer :

  • In vitro enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC50 determination via dose-response curves.
  • Cellular assays : Test cytotoxicity in HEK-293 or HepG2 cells using MTT assays, followed by target-specific readouts (e.g., Western blot for protein modulation) .

Advanced Research Questions

Q. How can computational reaction path search methods improve the synthesis design of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with transition-state analysis can predict energetically favorable pathways. For instance, ICReDD’s approach integrates computed activation energies with experimental validation to prioritize solvent systems (e.g., THF vs. DMF) and catalysts, reducing trial-and-error experimentation . Reaction path sampling tools like GRRM or AFIR may identify side-reactions (e.g., over-acylation) early in the design phase .

Q. How do structural modifications (e.g., substituents on the pyrazole ring) affect the compound’s physicochemical and biological properties?

  • Methodological Answer :

  • SAR Studies : Introduce substituents (e.g., electron-withdrawing groups at the phenyl ring) and correlate logP (via HPLC-derived retention times) with membrane permeability .
  • Thermodynamic solubility : Use shake-flask methods with UV-Vis quantification. For example, trifluoromethyl groups (as in ) increase lipophilicity but may reduce aqueous solubility, necessitating salt formation or prodrug strategies .

Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts during synthesis)?

  • Methodological Answer :

  • Hypothesis-driven DOE : Design a Plackett-Burman matrix to isolate factors (e.g., trace moisture, oxygen levels) causing byproducts.
  • Advanced analytics : LC-MS/MS fragmentation patterns differentiate isomeric byproducts, while in-situ IR monitors reaction intermediates in real-time .
  • Case study : In , a 24% yield for a related compound was attributed to steric hindrance; computational modeling (e.g., molecular docking) could validate this hypothesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.